N-[(4-methylphenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antihypertensive Effects
A series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, have been developed to produce a potent antihypertensive effect upon oral administration. These findings suggest potential cardiovascular applications for similar compounds, highlighting the importance of structural components like the imidazole ring in modulating biological activity (Carini et al., 1991).
Antimicrobial Activities
The antimicrobial activity of 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives has been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans. This indicates the potential of sulfur-containing heterocyclic compounds for developing new antimicrobial agents (El‐Barbary et al., 2014).
Antitumor Activities
The synthesis and biological properties of certain quinazoline derivatives have been explored, with some compounds showing moderate therapeutic effects against mouse tumors. This research underscores the therapeutic potential of quinazoline and imidazole derivatives in cancer treatment (Markosyan et al., 2008).
Synthesis of Polycyclic Compounds
Research on ionic liquids has facilitated the synthesis of quinoline polycyclic compounds, indicating the utility of certain chemical frameworks in promoting efficient synthetic routes for complex molecules. Such advancements are crucial for developing new pharmaceuticals and materials (Shirini et al., 2014).
Antiviral Activity
The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives and their evaluation against the Tobacco mosaic virus (TMV) has been reported. Some compounds displayed weak to good antiviral activity, illustrating the potential of quinazoline derivatives in antiviral research (Luo et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-3-23(26(33)29-17-19-15-13-18(2)14-16-19)35-28-30-22-12-8-7-11-21(22)25-31-24(27(34)32(25)28)20-9-5-4-6-10-20/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFWJNQJJJBICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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